3-[(2-IODOANILINO)METHYL]-5-(4-PYRIDYL)-1,3,4-OXADIAZOLE-2(3H)-THIONE
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Overview
Description
3-[(2-IODOANILINO)METHYL]-5-(4-PYRIDYL)-1,3,4-OXADIAZOLE-2(3H)-THIONE is a heterocyclic compound that contains an oxadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, material science, and industrial chemistry. The presence of iodine and pyridyl groups in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-IODOANILINO)METHYL]-5-(4-PYRIDYL)-1,3,4-OXADIAZOLE-2(3H)-THIONE typically involves the reaction of 2-iodoaniline with a suitable aldehyde to form an imine intermediate. This intermediate then undergoes cyclization with a thiosemicarbazide derivative to form the oxadiazole ring. The reaction conditions often include the use of a solvent such as ethanol or acetic acid and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-[(2-IODOANILINO)METHYL]-5-(4-PYRIDYL)-1,3,4-OXADIAZOLE-2(3H)-THIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Sodium azide, potassium cyanide, organometallic reagents; reactions are conducted under anhydrous conditions to prevent hydrolysis
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while substitution reactions can produce a variety of functionalized oxadiazole derivatives .
Scientific Research Applications
3-[(2-IODOANILINO)METHYL]-5-(4-PYRIDYL)-1,3,4-OXADIAZOLE-2(3H)-THIONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antiviral, and antibacterial agent.
Material Science: The compound’s electronic properties make it useful in the development of organic semiconductors and other advanced materials.
Industrial Chemistry: It is used as a precursor for the synthesis of other heterocyclic compounds and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-[(2-IODOANILINO)METHYL]-5-(4-PYRIDYL)-1,3,4-OXADIAZOLE-2(3H)-THIONE involves its interaction with specific molecular targets. In medicinal applications, the compound can inhibit enzymes and proteins involved in disease pathways. For example, it may inhibit the activity of kinases, proteases, and other enzymes critical for cancer cell proliferation. The presence of the iodine atom enhances its binding affinity to these targets, leading to increased potency .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole Derivatives: Compounds such as 5-(2-chlorophenyl)-1,3,4-oxadiazole and 5-(2-methoxyphenyl)-1,3,4-oxadiazole share similar structural features and biological activities.
Thiosemicarbazide Derivatives: These compounds also exhibit similar reactivity and applications in medicinal chemistry.
Uniqueness
3-[(2-IODOANILINO)METHYL]-5-(4-PYRIDYL)-1,3,4-OXADIAZOLE-2(3H)-THIONE is unique due to the presence of both iodine and pyridyl groups, which enhance its chemical reactivity and biological activity. The iodine atom, in particular, contributes to its high binding affinity to molecular targets, making it a potent compound in various applications .
Properties
IUPAC Name |
3-[(2-iodoanilino)methyl]-5-pyridin-4-yl-1,3,4-oxadiazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IN4OS/c15-11-3-1-2-4-12(11)17-9-19-14(21)20-13(18-19)10-5-7-16-8-6-10/h1-8,17H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMATVPYHRQITEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NCN2C(=S)OC(=N2)C3=CC=NC=C3)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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